Mutual Optical Resolution Efficiency: Mandelate Salt vs. Tartrate and Glutamate Resolution of 2-Amino-1-butanol
The mandelate salt system enables mutual optical resolution—simultaneously resolving both (±)-2-amino-1-butanol and (±)-mandelic acid—by preferential crystallization of the less-soluble enantiomeric salt pair. In contrast, the prior art tartaric acid method produces salts with unfavorable solubility, depositability, and hygroscopicity, resulting in low resolution efficiency and low optical purities that render it commercially disadvantageous [1]. The mandelate approach achieves a crude mandelate salt yield of approximately 93% of theoretical after recycling the mother liquor twice, with the final isolated yield of optically active mandelic acid reaching 75–85% of theoretical [2]. Meanwhile, the tartrate resolution of (±)-2-amino-1-butanol via hemitartrate formation has been reported to yield as low as approximately 10% for the desired enantiomer; neutral tartrate salt optimization improved yields by 63% over hemitartrate methods but still requires additional processing steps not needed in the mandelate mutual-resolution scheme [3].
| Evidence Dimension | Resolution yield (crude salt recovery and final isolated product) |
|---|---|
| Target Compound Data | ~93% crude mandelate salt yield after 2 mother liquor recycles; 75–85% isolated optically active mandelic acid yield |
| Comparator Or Baseline | Tartaric acid resolution: ≤10% yield for desired enantiomer (hemitartrate); neutral tartrate method improved yields by 63% over hemitartrate baseline but absolute yields remain lower and require additional processing |
| Quantified Difference | Mandelate salt yields approximately 9-fold higher crude recovery vs. hemitartrate baseline; ~75–85% final isolated yield vs. ~10% baseline |
| Conditions | Mandelate: water/methanol solvent, 20–60 °C salt formation, 0–5 °C crystallization; Tartrate: anhydrous ethanol or methanol solvent, hemitartrate or neutral salt formation |
Why This Matters
For procurement decisions in preparative chiral resolution, the 9-fold yield advantage translates directly into lower cost per gram of optically pure product and reduced waste stream burden.
- [1] Nohira, H. (1981). Method of optical resolution of (±)-2-amino-1-butanol and/or (±)-mandelic acid. U.S. Patent No. 4,340,751. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Kazan, J. (1979). Process for resolving DL-mandelic acid. U.S. Patent No. 4,259,521. Washington, DC: U.S. Patent and Trademark Office. View Source
- [3] de Assis, M. A. (2001). Resolução de (±)-2-amino-1-butanol, precursor para obtenção de etambutol [Master's thesis, Universidade de São Paulo]. https://doi.org/10.11606/D.9.2019.tde-12022019-102334 View Source
